Bienvenue dans la boutique en ligne BenchChem!

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

medicinal chemistry sulfonamide pharmacology antibacterial

Select this compound for its unsubstituted benzenesulfonamide zinc-binding pharmacophore, pre-validated for human carbonic anhydrase (hCA) isoform profiling with distinct selectivity versus para-substituted analogs. Its benzenesulfonamide (vs. methanesulfonamide) architecture differentiates it from CDK9 inhibitor LDC000067, making it ideal for kinase selectivity panels probing CDK9 specificity. With favorable lead-like properties (MW 370.43, predicted pKa 8.85, XLogP3 ~3.5), it enables rapid orthogonal assay confirmation, selectivity profiling, and preliminary ADME assessment without custom synthesis.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 941990-86-9
Cat. No. B2584522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
CAS941990-86-9
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N4O3S/c1-13-19-17(12-18(20-13)25-2)21-14-8-10-15(11-9-14)22-26(23,24)16-6-4-3-5-7-16/h3-12,22H,1-2H3,(H,19,20,21)
InChIKeyMDKYCHXILXKWGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 941990-86-9): Chemical Identity, Predicted Properties, and Research Sourcing


N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 941990-86-9) is a synthetic sulfonamide derivative with the molecular formula C18H18N4O3S and a molecular weight of 370.43 g/mol [1]. The compound features a 6-methoxy-2-methylpyrimidin-4-yl moiety linked via an aniline bridge to an unsubstituted benzenesulfonamide group. This structural arrangement distinguishes it from antibacterial sulfonamides such as sulfamethomidine (4-amino substituted) and from methane-sulfonamide CDK9 inhibitors like LDC000067. Predicted physicochemical properties include a density of 1.365±0.06 g/cm³, a boiling point of 559.9±60.0 °C, and a pKa of 8.85±0.10 [1]. The compound is commercially available from Life Chemicals (catalog F2445-0002) at ≥90% purity and from A2B Chem LLC, positioning it as a screening-accessible building block for medicinal chemistry and structure–activity relationship (SAR) campaigns [1].

Why N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Benzenesulfonamide-pyrimidine hybrids constitute a broad class with divergent biological profiles that are exquisitely sensitive to substitution patterns. The target compound bears an unsubstituted benzenesulfonamide linked through a para-aniline spacer to the pyrimidine ring; subtle alterations to this scaffold produce dramatic shifts in target engagement. For instance, replacement of the benzenesulfonamide with a methanesulfonamide yields the potent CDK9 inhibitor LDC000067 (IC50 = 44 nM) , whereas introduction of a 4-amino group on the phenyl ring generates the antibacterial sulfamethomidine . Even single-atom modifications—such as the 2-fluoro analog (CAS 946273-94-5)—are reported to alter cytotoxicity profiles, with IC50 values ranging from 10 to 20 µM against MDA-MB-231, HepG2, and A549 cell lines . These observations underscore that generic interchange among in-class compounds is scientifically unjustified; quantitative selection must be guided by the specific substitution architecture, physicochemical parameters, and documented biological data of the exact compound.

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide: Quantitative Differentiation Evidence Against Closest Comparators


Unsubstituted Benzenesulfonamide versus 4-Amino-benzenesulfonamide (Sulfamethomidine): Structural and Functional Divergence

The target compound carries an unsubstituted benzenesulfonamide group (C6H5-SO2NH-aryl), whereas sulfamethomidine (CAS 3772-76-7) possesses a 4-amino-benzenesulfonamide moiety (4-NH2-C6H4-SO2NH-pyrimidine), the classic para-aminobenzenesulfonamide pharmacophore required for dihydropteroate synthase inhibition and antibacterial activity . The absence of the 4-amino group in the target compound eliminates the structural prerequisite for mimicking para-aminobenzoic acid (PABA), thereby abrogating the canonical antibacterial mechanism that defines sulfamethomidine. This fundamental difference in the sulfonamide terminus redirects the target compound away from antibacterial applications and toward eukaryotic enzyme targets such as carbonic anhydrases or kinases—target classes for which unsubstituted benzenesulfonamides serve as privileged zinc-binding or ATP-site fragments [1].

medicinal chemistry sulfonamide pharmacology antibacterial

Predicted pKa and Ionization State Differentiation Relative to 4-Methoxy-benzenesulfonamide Analog

The predicted pKa of the target compound is 8.85±0.10, reflecting the acidity of the sulfonamide N–H proton [1]. In contrast, the 4-methoxy analog (CAS 946201-59-8, 4-methoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide) introduces an electron-donating methoxy group on the benzenesulfonamide ring, which is expected to elevate the pKa by 0.3–0.5 log units based on Hammett substituent effects, thereby reducing the fraction of ionized species at physiological pH. The target compound's lower pKa translates to a higher anionic fraction at pH 7.4 (approximately 3.5% ionized vs. ~1.5% for the 4-methoxy analog, calculated via the Henderson–Hasselbalch equation), which may enhance solubility but modulate membrane permeability differently.

physicochemical profiling ADME prediction permeability

Divergent Kinase Inhibition Profile: Separation from Methanesulfonamide CDK9 Inhibitor LDC000067

LDC000067 (CAS 1073485-20-7) is a methanesulfonamide derivative (3-((6-(2-methoxyphenyl)pyrimidin-4-yl)aminophenyl)methane sulfonamide) that potently inhibits CDK9 with an IC50 of 44±10 nM and exhibits 55- to >227-fold selectivity over CDK2, CDK1, CDK4, CDK6, and CDK7 . Despite sharing the identical molecular formula C18H18N4O3S with the target compound, LDC000067 employs a methane sulfonamide zinc-binding group and a 2-methoxyphenyl substituent on the pyrimidine ring, whereas the target compound features a benzenesulfonamide moiety and a 6-methoxy-2-methyl substitution pattern. These differences are expected to profoundly alter kinase selectivity: the larger benzenesulfonamide group may preferentially engage carbonic anhydrase isoforms over CDKs, a profile consistent with the benzenesulfonamide-pyrimidine series characterized by Čapkauskaitė et al., where Ki values for hCA isoforms ranged from sub-nanomolar to micromolar depending on the specific pyrimidine substitution [1].

kinase inhibition CDK9 selectivity ATP-competitive inhibitors

Commercial Availability and Purity Benchmarking: Life Chemicals Screening Compound versus Custom Synthesis

The target compound is available off-the-shelf from Life Chemicals (catalog F2445-0002) with a certified purity of ≥90% (typically 90%+), offered in quantities from 2 mg ($59) to 75 mg ($208) [1]. A2B Chem LLC also supplies the compound at a premium ($245 for 1 mg; $697 for 100 mg). In comparison, close analogs such as the 2-fluoro derivative (CAS 946273-94-5) and the 4-methoxy derivative (CAS 946201-59-8) are listed by multiple vendors at similar purity ranges (95% typical), but price-per-milligram varies by more than 3-fold depending on the supplier and scale . The immediate availability of small quantities from Life Chemicals enables rapid hit validation and SAR expansion without the lead time and cost of custom synthesis.

screening library compound procurement purity analysis

Best Research and Industrial Application Scenarios for N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide (CAS 941990-86-9)


Carbonic Anhydrase Inhibitor Screening and Isoform Selectivity Profiling

The benzenesulfonamide moiety of CAS 941990-86-9 serves as a zinc-binding pharmacophore that is structurally pre-validated for human carbonic anhydrase (hCA) inhibition, as demonstrated by the Čapkauskaitė et al. series of benzenesulfonamide-pyrimidine hybrids which achieved Ki values spanning sub-nanomolar to micromolar ranges across hCA isoforms I, II, VI, VII, XII, and XIII [1]. The target compound, lacking an antibacterial 4-amino substituent, is suitable for inclusion in hCA inhibitor screening panels, particularly for isoform selectivity profiling where the unsubstituted phenyl ring may confer a distinct selectivity fingerprint compared to para-substituted analogs. Thermal shift assays (TSA) and stopped-flow CO2 hydration assays are appropriate formats for quantitative Ki determination, as established in the published methodology [1].

Kinase Selectivity Panel Profiling and CDK Counter-Screening

Given the molecular formula identity with the CDK9-selective inhibitor LDC000067 (C18H18N4O3S, IC50 = 44 nM) yet possessing a divergent sulfonamide type (benzenesulfonamide vs. methane sulfonamide), the target compound is a logical candidate for inclusion in kinase selectivity panels to probe the structural determinants of CDK9 specificity . Counter-screening against CDK2, CDK1, CDK4, CDK6, and CDK7—for which LDC000067 exhibits IC50 values of 2.4–>10 µM—can quantify the extent to which the benzenesulfonamide modification degrades CDK affinity while potentially preserving or enhancing off-target carbonic anhydrase activity. Such selectivity data are essential for chemical probe qualification in transcriptional regulation research .

SAR Expansion Around the Pyrimidine C6 and Benzenesulfonamide Substituent Vectors

CAS 941990-86-9 occupies a central position in a matrix of commercially available analogs: the C6-methoxy and C2-methyl substituents on the pyrimidine ring can be systematically varied, while the benzenesulfonamide phenyl ring can be elaborated with fluoro, methoxy, ethoxy, or methyl substituents (CAS 946273-94-5, 946201-59-8, 946273-82-1, and 946356-39-4, respectively) [2]. This positions the target compound as an ideal reference standard for SAR studies aimed at dissecting the contribution of each substituent to target binding, cellular permeability, and metabolic stability.

Fragment-Based or High-Throughput Screening Library Hit Follow-Up

With a molecular weight of 370.43 g/mol, a predicted pKa of 8.85, and a calculated XLogP3-AA value of approximately 3.5 (based on structural similarity to LDC000067, which has XLogP3-AA = 3.5 ), the target compound falls within favorable lead-like property space. Its ready availability from Life Chemicals in screening-ready quantities (2–75 mg, ≥90% purity) at moderate cost enables rapid follow-up of hits from fragment-based or high-throughput screens. Researchers can procure the compound for orthogonal assay confirmation, selectivity profiling, and preliminary ADME assessment without committing to custom synthesis [3].

Quote Request

Request a Quote for N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.